Methyl (3R)-3-amino-3-(furan-3-YL)propanoate
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Overview
Description
Methyl (3R)-3-amino-3-(furan-3-YL)propanoate is a chiral compound that features a furan ring, an amino group, and a methyl ester group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the furan ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R)-3-amino-3-(furan-3-YL)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-3-amino-3-(furan-3-yl)propanoic acid.
Esterification: The carboxylic acid group of ®-3-amino-3-(furan-3-yl)propanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (3R)-3-amino-3-(furan-3-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form furan-3-carboxylic acid derivatives.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or other electrophiles to form substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: ®-3-amino-3-(furan-3-yl)propan-1-ol.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Methyl (3R)-3-amino-3-(furan-3-YL)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-3-(furan-3-YL)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Furan-3-carboxylic acid: A precursor in the synthesis of Methyl (3R)-3-amino-3-(furan-3-YL)propanoate.
®-3-amino-3-(furan-3-yl)propanoic acid: Another precursor used in the synthesis process.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: A compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an amino group and a furan ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl (3R)-3-amino-3-(furan-3-YL)propanoate is an amino acid derivative characterized by its unique furan ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the following structural formula:
Molecular Weight : Approximately 169.18 g/mol.
The compound features a furan ring attached to a propanoate backbone with an amino group at the 3rd position, which contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The mechanisms underlying these activities include:
- Enzyme Interaction : The compound acts as a ligand that interacts with specific enzymes and receptors, modulating their activity through hydrogen bonding and other interactions.
- Apoptosis Induction : In cancer cells, it may induce apoptosis, thereby inhibiting tumor growth .
- Microbial Growth Inhibition : Studies suggest it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobials .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes their characteristics and biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 2-amino-3-(furan-3-yl)propanoate | C8H11NO3 | Potentially similar biological effects |
Methyl 2-(furan-2-carboxamido)propanoate | C8H9NO4 | Antimicrobial properties |
Ethyl 2-amino-4-(furan-2-carboxylic acid) | C9H11NO4 | Anticancer activity |
This comparison highlights the unique structural features of this compound that may influence its reactivity and biological effects.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
- Cancer Cell Line Analysis : In vitro studies using cancer cell lines showed that this compound could induce apoptosis through the activation of caspases, which are critical for programmed cell death. This suggests potential for therapeutic applications in oncology .
Future Directions in Research
Given the promising biological activities of this compound, further research is warranted to explore:
- In Vivo Efficacy : Future studies should focus on animal models to evaluate the therapeutic potential and safety profile of this compound.
- Mechanistic Studies : Investigating the detailed molecular mechanisms by which this compound exerts its effects will be crucial for drug development.
- Formulation Development : Exploring various formulations could enhance bioavailability and therapeutic efficacy.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m1/s1 |
InChI Key |
XNJUDVGLEPMZEH-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=COC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
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